molecular formula C11H6Cl2N2 B1202646 Fenpiclonil CAS No. 74738-17-3

Fenpiclonil

Cat. No.: B1202646
CAS No.: 74738-17-3
M. Wt: 237.08 g/mol
InChI Key: FKLFBQCQQYDUAM-UHFFFAOYSA-N
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Description

Fenpiclonil
This compound is a phenylpyrrole fungicide and a structural analogue of the antibiotic pyrrolnitrin found to be toxic to representatives of Ascomycetes, Basidiomycetes, and Deuteromycetes.
This compound is a member of the class of pyrroles carrying cyano and 2,3-dichlorophenyl substituents at positions 3 and 4 respectively. A fungicide used mainly to control seed-borne pathogens in cereal crops. It has a role as an antifungal agrochemical. It is a member of pyrroles, a nitrile and a dichlorobenzene.

Biochemical Analysis

Biochemical Properties

Fenpiclonil plays a significant role in biochemical reactions by inhibiting the growth of fungal pathogens. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with glucose phosphorylation enzymes in fungi, which disrupts their energy metabolism . Additionally, this compound has been shown to inhibit sucrose carriers, affecting the transport of sucrose in plant tissues . These interactions highlight the compound’s ability to interfere with essential biochemical processes in target organisms.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In fungal cells, it disrupts cell wall synthesis and membrane integrity, leading to cell lysis and death . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the uptake of sucrose in plant cells, thereby affecting their metabolic activities . These cellular effects underscore the compound’s potency as a fungicide.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to specific sites on fungal enzymes, inhibiting their activity and leading to the disruption of vital biochemical pathways . The compound also affects gene expression by interfering with transcription factors and other regulatory proteins. This results in the downregulation of genes essential for fungal growth and development . These molecular interactions are crucial for the fungicidal action of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of enzyme activity and disruption of metabolic processes . These temporal effects are important for understanding the compound’s efficacy and safety in agricultural applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dosage management in agricultural and environmental applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to energy metabolism in fungi. The compound interacts with enzymes involved in glucose phosphorylation, disrupting the production of ATP and other essential metabolites . This leads to a decrease in metabolic flux and an accumulation of intermediate metabolites, further inhibiting fungal growth . Understanding these metabolic pathways is crucial for optimizing the use of this compound in crop protection.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its movement across cell membranes . In plant tissues, this compound has been shown to inhibit sucrose carriers, affecting the distribution of sucrose and other nutrients . These transport and distribution mechanisms are essential for the compound’s effectiveness as a fungicide.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm and cell membranes of fungal cells, where it exerts its fungicidal effects . In plant cells, this compound can also localize to specific compartments, such as the vacuole, where it affects nutrient transport and storage . These subcellular localization patterns are important for understanding the compound’s mode of action and optimizing its use in agricultural settings.

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c12-10-3-1-2-8(11(10)13)9-6-15-5-7(9)4-14/h1-3,5-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLFBQCQQYDUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0036633
Record name Fenpicionil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0036633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74738-17-3
Record name Fenpiclonil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74738-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpiclonil [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpicionil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0036633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENPICLONIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OCB8KDQ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4.0 g of 3-trifluoromethyl-4-(2,3-dichlorophenyl)-pyrrole, 21 ml of 25% aqueous ammonia and 40 ml of dioxane are stirred for 26 hours at 180° C. in an autoclave. After cooling to room temperature, the reaction mixture is filtered, and the clear filtrate is concentrated by evaporation. The residue is taken up in ethyl acetate, washed with water and subsequently with diluted sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated by evaporation. The residue is caused to crystallise by the addition of hexane; it is then filtered off and dried to thus obtain 3.4 g (100% of theory) of 4-(2,3-dichlorophenyl)-3-cyanopyrrole having a melting point of 150° C.
Name
3-trifluoromethyl-4-(2,3-dichlorophenyl)-pyrrole
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4.2 g of the 3-(2,3-dichlorophenacylamino)acrylonitrile obtained in (a) are reacted in 50 ml of ethanol with 0.5 g of sodium ethylate as described in Example P5(b), affording the title compound in quantitative yield. Melting point: 150°-152° C.
Name
3-(2,3-dichlorophenacylamino)acrylonitrile
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2.1 g of the free 4-(2,3-dichlorophenyl)pyrrole-3-carboxylic acid obtained in (b) are dissolved in 30 ml of ethanol. The solution is made alkaline with concentrated ammonia and then evaporated to dryness. The residue is dissolved in 50 ml of ethanol. NH3 gas is added (20 atm) to this solution at room temperature in an autoclave and the reaction mixture is kept for 15 hours at 220° C. The reaction mixture, which has cooled to room temperature, is poured into ice/HCl, the precipitate is isolated by filtration and dried at 60° C. The resultant powder is heated with 17 g of polyphosphoric acid in an open vessel at 180° C., the hot mixture is dropped onto ice, made alkaline with NaOH and extracted with ethyl acetate. The combined extracts are concentrated by evaporation and the residue is purified by column chromatography (silica gel; elution with a 4:1 mixture of toluene/ethyl acetate), affording 4-(2,3-dichlorophenyl)-3-cyanopyrrole of m.p. 148°-150° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

3.2 g of the 3-hydroxyiminomethyl-4-(2,3-dichlorophenyl)pyrrole obtained in (b) are kept for 5 hours at c. 100° C. in 50 ml of acetic anhydride, then cooled to room temperature, poured into ice/NaOH, and the resultant mixture is stirred for 2 hours. The precipitate is dissolved in ethyl acetate, washed with water, the exter phase is dried over magnesium sulfate. The residue is purified by column chromatography (silica gel; elution with a 4:1 mixture of toluence/ethyl acetate). Melting point: 149°-151° C.
Name
3-hydroxyiminomethyl-4-(2,3-dichlorophenyl)pyrrole
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

20.0 g of 2,3-dichlorophenacylamine hydrochloride and 10.0 g of 3-dimethylaminoacrylonitrile are heated for 1 hour under reflux in 300 ml of ethanol. Then an ethanolic solution of sodium ethylate, prepared from 2.1 g of sodium and 30 ml of ethanol, is rapidly added dropwise and the reaction mixture is stirred for another 10 minutes under reflux. The reaction mixture is cooled to room temperature and then poured into ice/hydrochloric acid and the resultant mixture is stirred for 11/2 hours. The precipitate is isolated by filtration, washed with water and dried, affording 15.4 g (78% of theory) of title compound with a melting point of 152°-154° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
300 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does fenpiclonil exert its antifungal activity?

A1: this compound targets the fungal osmotic signal transduction pathway. It does this by activating a hybrid histidine kinase (HHK) that plays a crucial role in this pathway. [] This activation leads to a cascade of downstream effects, ultimately disrupting fungal growth and survival.

Q2: What are the specific downstream effects of this compound's interaction with the HHK?

A2: Activation of the HHK by this compound triggers a series of events, including:

  • Membrane hyperpolarization: this compound alters the electrical potential across fungal cell membranes. [, ]
  • Disruption of carbon metabolism: The fungicide interferes with glucose uptake and phosphorylation, impacting energy production. [, , ]
  • Metabolite accumulation: this compound causes the buildup of metabolites like glycerol, potentially leading to osmotic stress. []
  • Hyphal swelling and burst: The culmination of these effects often results in the swelling and eventual bursting of fungal hyphae. []

Q3: Does this compound affect membrane fluidity directly?

A3: While this compound accumulates in fungal membranes and artificial liposomes, it does not directly affect membrane fluidity. [] Its effects on membrane potential are likely indirect consequences of its interaction with the HHK.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C11H5Cl2N3 and a molecular weight of 248.09 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research does not delve into detailed spectroscopic analysis, structural characterization of this compound and its derivatives has been performed. [, , ]

Q6: How does the efficacy of this compound vary with the application method?

A6: this compound is effective as both a seed treatment and a foliar spray. [, , , ] Its efficacy can be influenced by factors such as application timing, formulation, and environmental conditions. [, , ]

Q7: How do structural modifications to this compound affect its activity?

A7: Research has explored modifications to the this compound structure, particularly the addition of carboxylic acid groups, to enhance its phloem mobility for systemic activity. [, , , ] These modifications can influence both fungicidal activity and mobility within the plant.

Q8: Have any specific structural modifications shown promise for improving this compound's properties?

A8: The addition of a methyl group to the N-substituted chain of a carboxylic acid derivative of this compound enhanced its phloem mobility at certain pH levels without compromising its fungicidal activity against Eutypa lata. []

Q9: Has resistance to this compound been observed in fungal populations?

A9: While laboratory-generated mutants resistant to this compound exist, field resistance remains relatively rare. [] The mutations conferring resistance often target the HHK sensor domain. []

Q10: Why is field resistance to this compound less common despite the existence of resistant mutants?

A10: Mutations in the HHK that confer resistance to this compound are often associated with significant fitness costs to the fungus. [] These costs likely hinder the survival and spread of resistant strains in natural environments.

Q11: What is known about the toxicity of this compound?

A11: While the focus of the provided research is on the antifungal activity of this compound, broader toxicological studies would be needed to fully assess its safety profile. [, , ]

Q12: Are there any concerns about the environmental impact of this compound?

A12: As with any pesticide, understanding the environmental fate and potential ecological effects of this compound is crucial. [, ] Research into its degradation pathways and potential for bioaccumulation is essential for responsible use.

Q13: What are some promising areas for future research on this compound?

A13:

  • Understanding resistance mechanisms: Further investigation into the molecular mechanisms of resistance, including the role of efflux pumps, can inform strategies to mitigate resistance development. [, ]
  • Improving targeting and delivery: Exploring novel formulations or delivery systems could enhance this compound's efficacy and reduce its environmental impact. []
  • Combination therapies: Investigating the synergistic potential of this compound with other antifungal agents or biocontrol methods could lead to more effective and sustainable disease management strategies. [, , ]

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